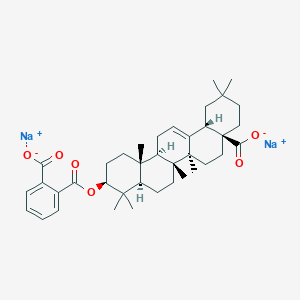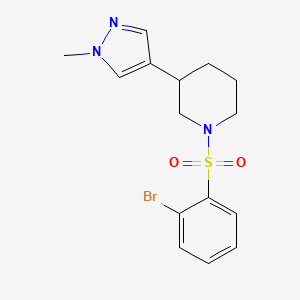![molecular formula C23H20N2O2 B2473397 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide CAS No. 903339-51-5](/img/structure/B2473397.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H20N2O2 and its molecular weight is 356.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Drug Development
Compounds with complex structures, including quinoline and naphthamide derivatives, are frequently explored for their anticancer properties. For instance, a novel oral anticancer drug, S-1, composed of tegafur, gimestat, and otastat potassium, based on the biochemical modulation of 5-fluorouracil (5-FU), has shown effectiveness in patients with advanced gastric cancer. This compound improves tumor-selective toxicity by inhibiting enzymes that degrade 5-FU and maintaining prolonged 5-FU concentrations in the blood and tumors (Sakata et al., 1998).
Neurological Disease Research
Quinolinic acid, a metabolite in the kynurenine pathway, has been studied for its role in neurological diseases. It acts as an agonist of N-methyl-D-aspartate receptors and is implicated in over-stimulation of these receptors in various neurological conditions. Research in this area focuses on understanding the pathophysiological roles of such compounds and their metabolites in diseases like HIV-1 infection and its relationship to clinical and neurological status (Heyes et al., 1991).
Oxidative Stress and Antioxidant Defense
The NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is involved in reducing oxidative stress by detoxifying quinoid compounds, has been examined for its implications in cancer and oxidative stress-related conditions. Studies have shown that high-level expression of NQO1 correlates with various human malignancies, suggesting its role in tumor progression and as a potential biomarker for prognostic evaluation in diseases like breast cancer (Yang et al., 2014).
Metabolism of Environmental Toxins
The metabolism of heterocyclic aromatic amines, which can form during the cooking of meat and are considered carcinogenic, has also been a subject of study. Research into how these compounds are metabolized and eliminated from the human body can provide insights into reducing exposure and risk associated with these environmental toxins (Stillwell et al., 1999).
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-21-10-9-18-14-20(13-17-6-3-11-25(21)22(17)18)24-23(27)19-8-7-15-4-1-2-5-16(15)12-19/h1-2,4-5,7-8,12-14H,3,6,9-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKLBNGNCRVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=CC=CC=C5C=C4)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B2473315.png)




![Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride](/img/structure/B2473326.png)
![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride](/img/structure/B2473327.png)



![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)
![2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B2473336.png)
![3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473337.png)
